4-(2-Oxoethyl)benzonitrile
Overview
Description
It is a yellow crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is notable for its versatility and utility in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(2-Oxoethyl)benzonitrile involves the oxidation of 4-(2-Hydroxyethyl)benzonitrile. This can be achieved using Dess-Martin periodane in dichloromethane at room temperature for one hour. The reaction mixture is then worked up with sodium thiosulfate, washed with sodium bicarbonate, dried over sodium sulfate, and concentrated to yield the crude product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as the use of ionic liquids as recycling agents, can be applied to optimize the synthesis process. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride can simplify the separation process and eliminate the need for metal salt catalysts .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxoethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(2-Oxoethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Oxoethyl)benzonitrile involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the compound can be converted to amides or nitriles depending on the starting material. This reaction involves the formation of an oxime, which is then rearranged under acidic conditions to yield the desired product .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with the formula C6H5CN.
4-(2-Hydroxyethyl)benzonitrile: The precursor to 4-(2-Oxoethyl)benzonitrile.
4-(Pyrrolidin-1-yl)benzonitrile: A derivative used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-(2-oxoethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDMXRCUNUVYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503633 | |
Record name | 4-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76113-58-1 | |
Record name | 4-(2-Oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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